molecular formula C18H34ClN2O8PS B601431 Clindamycin 4-Phosphate CAS No. 54887-30-8

Clindamycin 4-Phosphate

Cat. No. B601431
CAS RN: 54887-30-8
M. Wt: 504.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . All three salt forms of clindamycin have the same antimicrobial spectrum and effectiveness .


Synthesis Analysis

A method of synthesis of clindamycin phosphate has been reported . The method synthesized clindamycin free base - one reaction - phosphorylation reaction - after-treatment system . By changing the order of addition of the present invention, the catalyst and steps, the weight yield of clindamycin phosphate is more than 80% .


Molecular Structure Analysis

Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms . The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The stoichiometry of the reaction is determined and it was found that one mole of clindamycin phosphate consumes two moles of chromium (VI) (1:2) . The oxidation products are characterized and confirmed by spectral studies such as IR, GC-MS and LC-MS .


Physical And Chemical Properties Analysis

Clindamycin phosphate (CP) has been reported to form several solid-state forms . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities .

Scientific Research Applications

  • Treatment of Soft Tissue Infections : Clindamycin phosphate, a parenteral preparation of clindamycin, effectively eradicated 81% of documented bacterial infections in a study with 131 patients, showing no apparent systemic toxic effects and was well-tolerated for up to three weeks. It was effective against gram-positive organisms and showed promise in treating anaerobic infections (Schumer et al., 1971).

  • Penetration into Bone and Tissues : A study demonstrated the penetration of clindamycin phosphate into bone, capsule, and drainage fluid following joint replacement surgery, highlighting its efficacy against Staphylococcus aureus and anaerobic organisms (Baird et al., 1978).

  • Treatment of Acne Vulgaris : Clindamycin phosphate, as a topical antibacterial agent, was shown to be effective in the treatment of mild to moderate acne vulgaris. A foam formulation was found to be superior to gel in reducing acne lesion counts and was well-tolerated (Shalita et al., 2005).

  • Use in Otorhinolaryngological Infections : Clindamycin-2-phosphate, an injectable antibiotic, showed a high effectiveness rate of 91.7% in treating various otorhinolaryngological infections. It was rated as very useful in most cases and achieved blood levels above the MIC for a prolonged time, supporting its clinical effectiveness (Kawamura et al., 1990).

  • Ocular Tissue Absorption : Clindamycin phosphate was found to be highly concentrated in the choroid, iris, and retina of the pigmented rabbit eye, providing effective control of most ocular infections. However, high doses via subconjunctival injection could cause corneal edema and severe inflammation (Tabbara & O'Connor, 1975).

  • Prodrug Characteristics : As a prodrug, clindamycin 2-phosphate is rapidly converted in vivo to clindamycin, an antibacterial agent used for a variety of infections. It is highly water-soluble and does not produce pain upon injection, unlike clindamycin (Morozowich & Karnes, 2007).

  • Intravenous Use in Soft Tissue Infections : Clindamycin phosphate was found to be a satisfactory substitute for methicillin in soft tissue infections due to gram-positive organisms (Chessick et al., 1975).

Safety And Hazards

When handling Clindamycin 4-Phosphate, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Clindamycin is a potent and widely used antimicrobial . Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like clindamycin has become even more compulsory . This narrative review provides a detailed survey of the currently available literature on pharmacology and pharmacokinetics and identifies knowledge gaps (special patient population, drug–drug, and drug–disease interactions) to describe a research strategy for precision medicine .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14+,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDNESASKLVYBG-OCXYYGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin 4-Phosphate

CAS RN

54887-30-8
Record name Clindamycin 4-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054887308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLINDAMYCIN 4-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSQ77RZL4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
W Morozowich, RG Williams - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… not with clindamycin 3-phosphate (IV) or clindamycin 4-phosphate (111) (Scheme I). Borate interac… The isomeric phosphate esters were eluted in the order clindamycin 4-phosphate < …
Number of citations: 8 www.sciencedirect.com
LW Brown - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… clindamycin 3-phosphate, clindamycin 4-phosphate, and clindamycin 2-phosphate. Since … clindamycin 4-phosphate present. Clindamycin 3-phosphate and clindamycin 4-phosphate …
Number of citations: 36 www.sciencedirect.com
JM Migton, L Kennon, M Sideman… - Drug Development …, 1984 - Taylor & Francis
The stability of clindamycin hydrochloride and clindamycin phosphate was studied in topical liquid formulations prepared with the following solvents: solvent A (70% isopropanol, 10% …
Number of citations: 4 www.tandfonline.com
LW Brown - Journal of Pharmaceutical Sciences, 1974 - Wiley Online Library
… In addition, it is possible for clindamycin 3-phosphate and clindamycin 4-phosphate to be … Clindamycin 3-phosphate was only 37% hydrolyzed and clindamycin 4-phosphate was less …
Number of citations: 34 onlinelibrary.wiley.com
K Egle, I Skadins, A Grava, L Micko, V Dubniks… - International Journal of …, 2022 - mdpi.com
… Brown [19] mentions that in addition to free clindamycin, clindamycin 3-phosphate, clindamycin 4-phosphate and clindamycin 2-phosphate are formed during conversion. In contrast, …
Number of citations: 3 www.mdpi.com
W Morozowich, HA Karnes - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… The lower bioavailability of clindamycin 4-phosphate may be due to slow phosphatase hydrolysis of the 4phosphate ester due to the steric effect at the C4-position. The enzymatic …
Number of citations: 7 link.springer.com
ZT Chowhan - Journal of pharmaceutical sciences, 1978 - Wiley Online Library
… clindamycin 3-phosphate, clindamycin 4-phosphate, and clindamycin 2-phosphate. Since … clindamycin 4-phosphate present. Clindamycin 3-phosphate and clindamycin 4-phosphate …
Number of citations: 117 onlinelibrary.wiley.com
JW Munson, EJ Kubiak - Journal of pharmaceutical and biomedical …, 1985 - Elsevier
A high-performance liquid chromatography method has been developed for the analysis of clindamycin phosphate and clindamycin, the principal degradation product. The method is …
Number of citations: 16 www.sciencedirect.com
J Vessman, S Strömberg - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… Abstract 0 The separation of clindamycin 2-phosphate from clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate was achieved …
Number of citations: 11 www.sciencedirect.com
World Health Organization - WHO Drug Information, 2016 - apps.who.int
A. To 1 mL of the solution add 40 mL of water R, cool in iced water, make alkaline to titan yellow paper R by adding dropwise, and with stirring, sodium hydroxide (~ 420 g/L) TS and add …
Number of citations: 1 apps.who.int

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